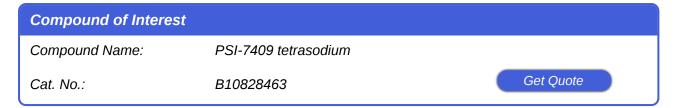


An In-depth Technical Guide to PSI-7409 Tetrasodium: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409, the tetrasodium salt of 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine-5'-triphosphate, is the pharmacologically active metabolite of the blockbuster anti-hepatitis C virus (HCV) drug, sofosbuvir (PSI-7977). As a nucleotide analog, PSI-7409 acts as a potent and selective inhibitor of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, functioning as a chain terminator during viral RNA replication. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **PSI-7409 tetrasodium**, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

PSI-7409 is a modified uridine nucleotide triphosphate. The key structural modifications, the 2'- α -fluoro and 2'- β -C-methyl groups on the ribose sugar, are crucial for its potent antiviral activity and selectivity. The tetrasodium salt form enhances its stability and solubility.[1]

Table 1: Chemical and Physical Properties of PSI-7409 Tetrasodium



Property	Value
IUPAC Name	tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate[2]
Molecular Formula	C10H12FN2Na4O14P3[2]
Molecular Weight	588.09 g/mol [2]
Appearance	White to off-white solid
Solubility	Soluble in water (≥ 100 mg/mL)
Storage	Store at -20°C for short-term and -80°C for long-term stability.[3]

Mechanism of Action

PSI-7409 is the active triphosphate form that directly inhibits the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome. After intracellular formation from its prodrug, sofosbuvir, PSI-7409 is incorporated into the nascent viral RNA strand by the NS5B polymerase. Due to the presence of the 2'-C-methyl group, it acts as a chain terminator, preventing further elongation of the RNA strand and thereby halting viral replication.[4][5]

Signaling Pathway: Intracellular Activation of Sofosbuvir to PSI-7409

The conversion of the prodrug sofosbuvir to the active triphosphate PSI-7409 occurs within hepatocytes through a multi-step enzymatic process.





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Caption: Intracellular activation pathway of sofosbuvir to PSI-7409.

Biological Activity

PSI-7409 is a potent inhibitor of HCV NS5B polymerase across multiple HCV genotypes. Its activity is typically measured by in vitro polymerase assays, and the half-maximal inhibitory concentration (IC₅₀) values are determined.

Table 2: In Vitro Activity of PSI-7409 against HCV NS5B Polymerase

HCV Genotype	IC ₅₀ (μΜ)
Genotype 1b	1.6[3][6]
Genotype 2a	2.8[3][6]
Genotype 3a	0.7[3][6]
Genotype 4a	2.6[3][6]

PSI-7409 exhibits high selectivity for the viral polymerase over human DNA and RNA polymerases, which contributes to its favorable safety profile.[3]

Experimental Protocols Synthesis and Purification of PSI-7409 Tetrasodium (General Protocol)

Foundational & Exploratory





The chemical synthesis of PSI-7409 is a multi-step process that is not readily available in full detail in the public domain. However, a general approach for the synthesis and purification of nucleotide triphosphates can be outlined. The synthesis typically starts from the corresponding nucleoside, 2'-deoxy-2'- α -fluoro-2'- β -C-methyluridine.

Synthesis:

- Phosphorylation of the Nucleoside: The 5'-hydroxyl group of the protected nucleoside is first
 phosphorylated to the monophosphate. Various phosphorylating agents can be used, such
 as phosphorus oxychloride or phosphoramidite chemistry.
- Conversion to Triphosphate: The nucleoside monophosphate is then converted to the triphosphate. A common method is the one-pot synthesis developed by Ludwig and Eckstein, which involves the activation of the monophosphate and subsequent reaction with pyrophosphate.
- Deprotection: All protecting groups on the sugar and the phosphate moieties are removed under appropriate conditions to yield the free nucleoside triphosphate.

Purification:

Purification of the crude PSI-7409 is critical to remove unreacted starting materials, byproducts, and partially phosphorylated species. Anion-exchange chromatography is the method of choice for separating nucleotides based on their charge.

- Column Equilibration: An anion-exchange column (e.g., DEAE-Sephadex or a similar resin)
 is equilibrated with a low-concentration buffer, such as triethylammonium bicarbonate
 (TEAB).
- Sample Loading: The crude reaction mixture is dissolved in the equilibration buffer and loaded onto the column.
- Gradient Elution: The bound nucleotides are eluted with a linear gradient of increasing salt
 concentration (e.g., TEAB). The monophosphate, diphosphate, and triphosphate species will
 elute sequentially, with the triphosphate eluting at the highest salt concentration due to its
 greater negative charge.



- Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired triphosphate using techniques like UV-Vis spectroscopy and HPLC.
- Desalting and Conversion to Sodium Salt: The fractions containing pure PSI-7409 (as the
 triethylammonium salt) are pooled, and the volatile TEAB buffer is removed by lyophilization.
 The resulting solid is then converted to the tetrasodium salt by passing it through a cationexchange column charged with sodium ions or by titration with a sodium salt solution
 followed by lyophilization.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of PSI-7409 to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.

Materials:

- Recombinant HCV NS5B polymerase
- RNA template (e.g., poly(A) or a heteropolymeric template)
- RNA primer (if required by the template)
- Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
- Radiolabeled rNTP (e.g., [α-32P]UTP or [3H]UTP)
- PSI-7409 tetrasodium
- Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
- Stop solution (containing EDTA)
- Scintillation cocktail or phosphorimager screen

Procedure:

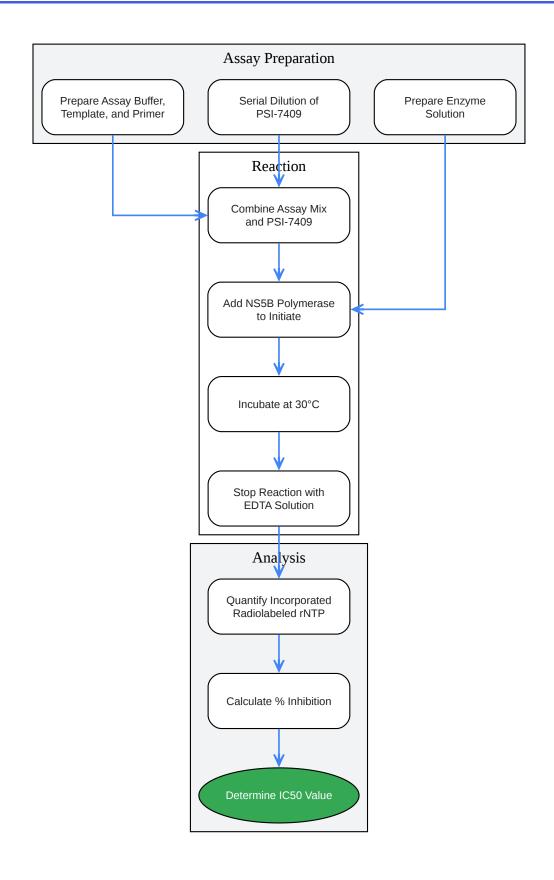
 Reaction Setup: In a microtiter plate, combine the assay buffer, RNA template, and primer (if applicable).



- Inhibitor Addition: Add serial dilutions of PSI-7409 tetrasodium to the wells. Include a
 positive control (no inhibitor) and a negative control (no enzyme).
- Enzyme Addition: Add the HCV NS5B polymerase to initiate the reaction.
- Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding the stop solution.
- Product Quantification: The amount of radiolabeled rNTP incorporated into the newly synthesized RNA is quantified. This can be done by spotting the reaction mixture onto a filter membrane, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter. Alternatively, the products can be separated by gel electrophoresis and quantified using a phosphorimager.
- Data Analysis: The percentage of inhibition for each concentration of PSI-7409 is calculated relative to the positive control. The IC₅₀ value is then determined by fitting the dose-response data to a suitable equation.

Experimental Workflow: HCV NS5B Polymerase Inhibition Assay





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